

Spectroscopic Analysis of 2-(4-Ethoxyphenyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Ethoxyphenyl)ethanol

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This guide provides a comprehensive overview of the spectroscopic data for **2-(4-Ethoxyphenyl)ethanol**, a compound of interest for researchers, scientists, and professionals in drug development. The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

2-(4-Ethoxyphenyl)ethanol, also known as p-ethoxyphenethyl alcohol, is an organic compound with the molecular formula C₁₀H₁₄O₂.^{[1][2]} Its structure is characterized by a benzene ring substituted with an ethoxy group and an ethanol group.

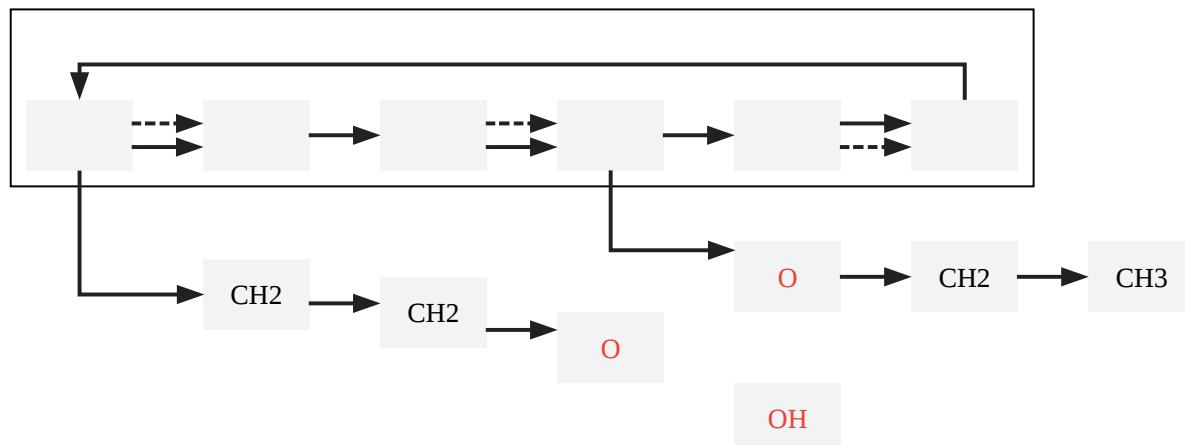
Molecular Formula: C₁₀H₁₄O₂^{[1][2]}

Molecular Weight: 166.22 g/mol ^[1]

IUPAC Name: **2-(4-ethoxyphenyl)ethanol**^[1]

CAS Number: 22545-15-9^{[1][2]}

Synonyms: 4-Ethoxyphenethyl alcohol, p-Ethoxyphenethyl alcohol, 4-Ethoxybenzeneethanol^[1]



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Caption: Chemical structure of **2-(4-Ethoxyphenyl)ethanol**.

Spectroscopic Data

The following sections present the key spectroscopic data for **2-(4-Ethoxyphenyl)ethanol**.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR spectra provide detailed information about the hydrogen and carbon frameworks, respectively.

Table 1: ^1H NMR Spectral Data for **2-(4-Ethoxyphenyl)ethanol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
1.40	t	3H	-O-CH ₂ -CH ₃
2.81	t	2H	Ar-CH ₂ -CH ₂ -OH
3.80	t	2H	Ar-CH ₂ -CH ₂ -OH
4.00	q	2H	-O-CH ₂ -CH ₃
6.84	d	2H	Aromatic H (ortho to -OCH ₂ CH ₃)
7.12	d	2H	Aromatic H (meta to -OCH ₂ CH ₃)

Table 2: ^{13}C NMR Spectral Data for **2-(4-Ethoxyphenyl)ethanol**

Chemical Shift (δ , ppm)	Assignment
14.9	-O-CH ₂ -CH ₃
38.6	Ar-CH ₂ -CH ₂ -OH
61.8	Ar-CH ₂ -CH ₂ -OH
63.4	-O-CH ₂ -CH ₃
114.6	Aromatic C (ortho to -OCH ₂ CH ₃)
129.8	Aromatic C (meta to -OCH ₂ CH ₃)
130.8	Aromatic C (ipso, attached to -CH ₂ CH ₂ OH)
157.7	Aromatic C (ipso, attached to -OCH ₂ CH ₃)

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data for **2-(4-Ethoxyphenyl)ethanol**

Wavenumber (cm ⁻¹)	Interpretation
3350 (broad)	O-H stretch (alcohol)
3030	C-H stretch (aromatic)
2975, 2930, 2870	C-H stretch (aliphatic)
1610, 1510	C=C stretch (aromatic ring)
1240	C-O stretch (aryl ether)
1040	C-O stretch (primary alcohol)
820	C-H bend (p-disubstituted benzene)

Note: The IR data is based on typical values for the functional groups present and may vary slightly based on the experimental conditions.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST Mass Spectrometry Data Center reports GC-MS data for this compound.[1]

Table 4: Mass Spectrometry Data for **2-(4-Ethoxyphenyl)ethanol**

m/z	Interpretation
166	Molecular ion [M] ⁺
137	[M - CH ₂ OH] ⁺
107	[M - C ₂ H ₅ O - H ₂] ⁺ or [C ₇ H ₇ O] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

A standard protocol for acquiring ¹H and ¹³C NMR spectra involves the following steps:

- Sample Preparation: Dissolve 5-10 mg of **2-(4-ethoxyphenyl)ethanol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a

higher concentration (20-50 mg) is recommended.[3]

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[3]
- Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: ~12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: ~200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on the sample concentration.

A common method for obtaining the IR spectrum of a liquid sample is as follows:

- Technique: Attenuated Total Reflectance (ATR) or placing a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

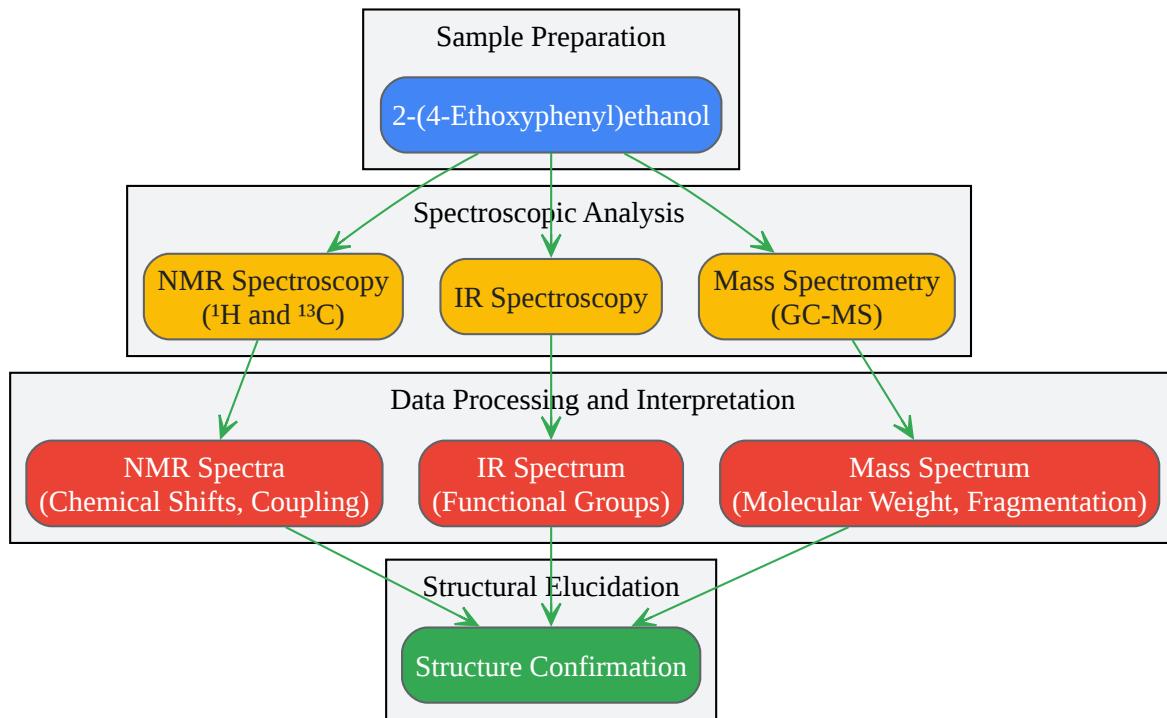
- Scan Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background Correction: A background spectrum of the empty accessory (or with the pure solvent if in solution) is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.

- Sample Preparation: Prepare a dilute solution of **2-(4-ethoxyphenyl)ethanol** in a volatile organic solvent (e.g., dichloromethane, hexane).
- Gas Chromatography (GC):
 - Injector: Split/splitless injector, typically at a high temperature (e.g., 250 °C) to ensure rapid volatilization.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Oven Program: A temperature ramp is used to separate the components of the sample. For example, start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry (MS):
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: Typically m/z 40-400.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(4-Ethoxyphenyl)ethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1360133#spectroscopic-data-nmr-ir-ms-for-2-4-ethoxyphenyl-ethanol\]](https://www.benchchem.com/product/b1360133#spectroscopic-data-nmr-ir-ms-for-2-4-ethoxyphenyl-ethanol)

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